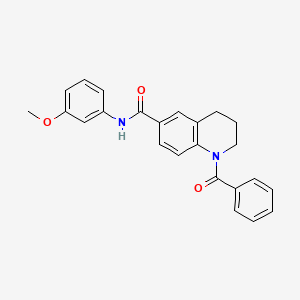
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEC belongs to the class of tetrahydroquinolines and is a derivative of the natural alkaloid, harmine.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of the enzyme protein kinase C (PKC). PKC plays a crucial role in cell proliferation and survival, and its inhibition by 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide leads to the induction of apoptosis in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is responsible for the unlimited proliferation of cancer cells.
Biochemical and physiological effects:
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of telomerase. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential anti-cancer properties. 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their growth and proliferation. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more efficient synthesis methods for 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Additionally, further studies are needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for cancer treatment. Furthermore, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other anti-cancer agents should be explored. Finally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as inflammatory disorders, should be investigated.
Conclusion:
In conclusion, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of cancer research. Its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation make it a promising candidate for cancer treatment. Further research is needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to explore its potential use in combination with other anti-cancer agents. Additionally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases should be investigated.
Métodos De Síntesis
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process involving the reaction of harmine with various reagents. The first step involves the reaction of harmine with benzoyl chloride to form N-benzoyl harmine. This compound is then reacted with 2-ethoxyaniline to produce N-benzoyl-N-(2-ethoxyphenyl) harmine. Finally, the tetrahydroquinoline ring is formed through the reduction of this compound with sodium borohydride, resulting in the formation of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-10-20(16-21)25-23(27)19-12-13-22-18(15-19)9-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWVJDOZPOVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)

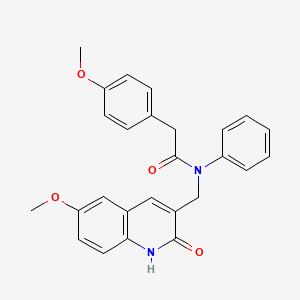

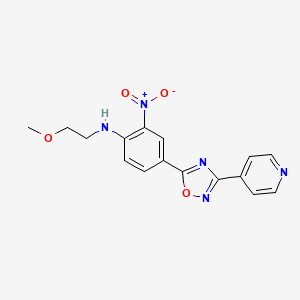
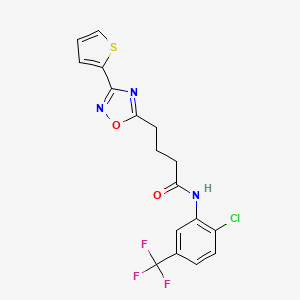
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)

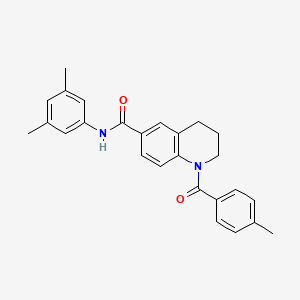

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)